molecular formula C7H9IN2O B3052125 2-Carbamoyl-1-methylpyridinium iodide CAS No. 3861-69-6

2-Carbamoyl-1-methylpyridinium iodide

Cat. No. B3052125
CAS RN: 3861-69-6
M. Wt: 264.06 g/mol
InChI Key: LDTGIGXFXUHJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbamoyl-1-methylpyridinium iodide is a chemical compound with the molecular formula C₇H₉N₂O and a molecular weight of approximately 137.16 g/mol . It belongs to the class of pyridinium-based ionic liquids . These intriguing compounds exhibit characteristics of both organic and inorganic materials, making them valuable for various practical applications .


Molecular Structure Analysis

The molecular structure of 2-Carbamoyl-1-methylpyridinium iodide consists of a pyridine ring with a carbamoyl group (CONH₂) attached at the 2-position. The iodide ion (I⁻) serves as the counterion. The chlorine atom in the ortho, meta, or para position does not significantly impact the ion pair association in the chosen solvents .


Physical And Chemical Properties Analysis

  • Spectral Data : Available spectral data include mass spectrometry (MS) .

Scientific Research Applications

Structural Analysis and Crystallography

  • The carbamoyl group in related compounds exhibits unique orientations and configurations in crystalline states, influencing their structural properties (Mikata, 1997).

Coordination Chemistry and Metal Complex Formation

  • 2-Carbamoyl-1-methylpyridinium iodide reacts with Group 12 metal halides, forming various complexes. These reactions and the resulting structures have implications for understanding coordination chemistry (Soldin et al., 2013).

Application in Nonlinear Optical Materials

  • Certain pyridinium-metal iodide complexes, including those with carbamoyl substitution, have been explored for their nonlinear optical properties, contributing to advancements in materials science (Glavcheva et al., 2004).

Organic-Inorganic Hybrid Crystal Development

  • Unique complexes of 1-methyl-4-carbamoylpyridinium iodide with cadmium iodide have been synthesized, offering insights into the development of organic-inorganic hybrid materials (Kosuge et al., 2002).

Analytical Chemistry Applications

  • Derivatives of pyridinium salts, including those with carbamoyl groups, are utilized in analytical chemistry for various purposes, such as the acidimetric determination of thiol groups (Bald, 1980).

Synthesis of Organic Compounds

  • Pyridinium salts with carbamoyl groups are employed in the synthesis of various organic compounds, illustrating their utility in organic synthesis (Sibi et al., 1995).

Photophysical Studies

  • The study of substituted pyridinium salts, including carbamoyl derivatives, contributes to understanding the photophysical properties of these compounds, relevant in fields like optoelectronics (Carlotti et al., 2014).

Enhanced Mass Spectrometry Techniques

  • Derivatization with pyridinium salts, such as carbamoyl derivatives, enhances liquid chromatography-electrospray ionization-mass spectrometry (LC/ESI-MS) analysis of compounds like fatty acids (Yang et al., 2007).

properties

IUPAC Name

1-methylpyridin-1-ium-2-carboxamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-6(9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGIGXFXUHJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C(=O)N.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbamoyl-1-methylpyridinium iodide

CAS RN

3861-69-6
Record name Pyridinium, 2-(aminocarbonyl)-1-methyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Carbamoyl-1-methylpyridinium iodide
Reactant of Route 2
Reactant of Route 2
2-Carbamoyl-1-methylpyridinium iodide
Reactant of Route 3
Reactant of Route 3
2-Carbamoyl-1-methylpyridinium iodide
Reactant of Route 4
2-Carbamoyl-1-methylpyridinium iodide
Reactant of Route 5
2-Carbamoyl-1-methylpyridinium iodide
Reactant of Route 6
2-Carbamoyl-1-methylpyridinium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.